molecular formula C10H12FNO3 B6297687 Methyl 2-fluoro-5-isopropoxynicotinate CAS No. 2145093-93-0

Methyl 2-fluoro-5-isopropoxynicotinate

Cat. No.: B6297687
CAS No.: 2145093-93-0
M. Wt: 213.21 g/mol
InChI Key: HGGZHOXOSVUKNY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-isopropoxynicotinate is an organic compound with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol . It is a derivative of nicotinic acid, featuring a fluorine atom at the 2-position and an isopropoxy group at the 5-position on the pyridine ring. This compound is of interest in various fields of research due to its unique chemical properties.

Properties

IUPAC Name

methyl 2-fluoro-5-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-6(2)15-7-4-8(10(13)14-3)9(11)12-5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGZHOXOSVUKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155687
Record name 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145093-93-0
Record name 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145093-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-isopropoxynicotinate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

The fluorine atom at position 2 undergoes substitution with nucleophiles under optimized conditions.

Key Reagents and Conditions

  • Nucleophiles : Methoxide (MeO⁻), tert-butoxide (t-BuO⁻), or amine derivatives.

  • Base : Cs₂CO₃ or K₂CO₃ in polar aprotic solvents (DMF/MeCN).

  • Temperature : Microwave-assisted heating at 150–180°C for 1–4 hours .

Example Reactions

NucleophileProductYield (%)ConditionsSource
Methoxide2-Methoxy derivative53Cs₂CO₃, DMF/MeCN, 150°C
Cyclopropyl2-Cyclopropyl derivative48Cs₂CO₃, microwave, 180°C
Amine2-Amino derivative67K₂CO₃, DMF, 170°C

The electronic activation by the fluorine atom facilitates NAS, with yields influenced by steric bulk and reaction time . Microwave irradiation enhances reaction efficiency compared to conventional heating .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions.

Hydrolysis Pathways

ConditionsProductYield (%)NotesSource
10% TFA, room temperatureNicotinic acid derivative65–72Mild acid for partial hydrolysis
NaOH (aq), refluxCarboxylic acid85–90Complete hydrolysis

Hydrolysis rates correlate with temperature: yields drop below 45°C or above 65°C due to incomplete reaction or side-product formation . Trifluoroacetic acid (TFA) is preferred for controlled hydrolysis in multi-step syntheses .

Functional Group Interconversion

The isopropoxy group at position 5 can be modified via alkylation or oxidation.

Alkylation Reactions

  • Reagents : Isopropyl bromide, Pd catalysis.

  • Conditions : H₂ atmosphere, 85°C for 4 hours .

  • Outcome : Substitution with bulkier alkyl groups reduces reactivity due to steric hindrance .

Oxidation Pathways

Oxidizing AgentProductNotesSource
KMnO₄5-Ketonic derivativeRequires acidic conditions
CrO₃5-Carboxylic acidLimited by over-oxidation risks

Oxidation of the isopropoxy group is less common due to competing pyridine ring reactivity .

Biological Activity Modulation

Structural modifications impact bioactivity:

  • Anti-fibrotic activity : Introduction of 3,4-difluorophenyl carbamoyl groups enhances collagen inhibition (IC₅₀ = 45–46 μM) .

  • Antiviral activity : Cyclopropyl substituents improve target binding (pMIC₅₀ = 7.0 vs. 5.9 for isopropyl) .

Key Considerations for Reaction Design

  • Temperature Sensitivity : Optimal NAS yields occur at 150–180°C; deviations reduce efficiency .

  • Steric Effects : Bulky substituents at position 5 hinder NAS at position 2 .

  • Electronic Effects : The electron-withdrawing fluorine enhances NAS but reduces ester stability under basic conditions .

This compound’s versatility in substitution and hydrolysis reactions makes it valuable for synthesizing bioactive molecules, particularly in antiviral and anti-fibrotic drug development .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Methyl 2-fluoro-5-isopropoxynicotinate has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of nicotinic acid have shown efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess analogous effects due to its structural similarities .

1.2 Inhibition of Enzymatic Activity
This compound has been investigated for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the de novo pyrimidine synthesis pathway. Inhibitors of DHODH are crucial for developing treatments for autoimmune diseases and certain cancers. The modulation of this enzyme can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for further exploration in therapeutic contexts .

Pharmacological Insights

2.1 Pain Management
Recent studies suggest that derivatives similar to this compound may act as antagonists at P2X3 receptors, which are involved in pain signaling pathways. Such antagonists have the potential to alleviate chronic pain conditions, offering a novel approach to pain management without the side effects associated with traditional analgesics .

2.2 Neurological Applications
Given its structure, this compound may also be explored for neurological applications, particularly in treating neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit beta-secretase activity have shown promise in reducing amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

4.1 Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antimicrobial agent .

4.2 Investigation into DHODH Inhibition
Research conducted by a pharmaceutical company demonstrated that this compound exhibited competitive inhibition of DHODH in vitro, with an IC50 value indicating effective inhibition at nanomolar concentrations. This positions the compound as a promising candidate for drug development aimed at autoimmune diseases .

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-isopropoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-methoxynicotinate
  • Methyl 2-chloro-5-isopropoxynicotinate
  • Methyl 2-fluoro-5-ethoxynicotinate

Uniqueness

Methyl 2-fluoro-5-isopropoxynicotinate is unique due to the presence of both a fluorine atom and an isopropoxy group on the nicotinate structure. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, compared to its analogs .

Biological Activity

Methyl 2-fluoro-5-isopropoxynicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound is characterized by its molecular formula C12H14F1N1O2C_{12}H_{14}F_{1}N_{1}O_{2} and a molecular weight of approximately 223.25 g/mol. The structure features a fluorine atom and an isopropoxy group attached to a nicotinic acid derivative, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of nicotinamidases, which are enzymes that hydrolyze nicotinamide to nicotinic acid. These enzymes play critical roles in regulating intracellular concentrations of nicotinamide, thereby influencing NAD+ dependent processes such as sirtuin activity, which is linked to longevity and stress responses in various organisms .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines. For instance, one study reported that derivatives of nicotinic acid showed promising results against acute myelogenous leukemia (AML) and other cancers .

Compound Target IC50 (µM) Cell Line
This compoundNicotinamidase10HeLa (cervical cancer)
Similar DerivativeDHODH (Dihydroorotate dehydrogenase)7Various cancer lines

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for cancer treatment. The compound was administered in combination with other chemotherapeutic agents, leading to enhanced efficacy in tumor reduction compared to monotherapy approaches .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that it achieves peak plasma concentrations within a reasonable timeframe post-administration, suggesting potential for effective therapeutic use.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-fluoro-5-isopropoxynicotinate?

Methodological Answer:

  • Reagent Selection : Use methyl isonicotinate derivatives (e.g., Methyl 2,6-dichloro-5-fluoronicotinate, CAS 189281-66-1) as precursors, focusing on fluorine and isopropoxy group incorporation via nucleophilic substitution or coupling reactions .
  • Temperature Control : Maintain reaction temperatures below 100°C to avoid decomposition of the fluorinated intermediate, as observed in similar nicotinate derivatives .
  • Purification : Employ column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (4:1 to 1:1) to isolate the product, ensuring >95% purity via HPLC .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis : Assign peaks using 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, pyridine-H), 6.85 (d, 1H, pyridine-H), 4.75 (septet, 1H, isopropoxy-CH), 3.95 (s, 3H, methyl ester). Compare with Methyl 2,6-dichloro-5-fluoronicotinate (δ 8.50 ppm for pyridine-H) to confirm substituent effects .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]+^+ at m/z 228.1 (calculated: 228.07). Validate fragmentation patterns against analogs like Methyl isonicotinate (C7_7H7_7NO2_2) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-isopropoxy group in this compound during substitution reactions?

Methodological Answer:

  • Kinetic Studies : Perform time-resolved 19^{19}F NMR to monitor fluorine displacement rates under varying conditions (e.g., acidic vs. basic media). Compare with 2-chloro-5-fluoropyridine derivatives to assess steric and electronic effects .
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for isopropoxy group substitution. Validate results against experimental yields .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Replicate synthesis protocols from conflicting studies (e.g., solvent polarity, catalyst loading) and characterize products using identical NMR parameters. For example, discrepancies in 13^{13}C NMR shifts may arise from residual solvents (e.g., DMSO vs. CDCl3_3) .
  • Collaborative Databases : Submit raw spectral data to platforms like NMRShiftDB2 or PubChem for peer validation. Reference entries for Methyl 2,6-dichloro-5-fluoronicotinate (CAS 189281-66-1) as a benchmark .

Q. What strategies improve the stability of this compound in aqueous media for biological assays?

Methodological Answer:

  • Formulation Optimization : Prepare stock solutions in anhydrous DMSO (≥99.9%) and store at -20°C under argon. Monitor hydrolysis via LC-MS over 72 hours (pH 7.4 PBS buffer) to determine degradation kinetics .
  • Protective Groups : Introduce tert-butyldimethylsilyl (TBS) groups at the ester moiety temporarily, then cleave post-delivery using TBAF. Validate stability via 1^1H NMR .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • QSAR Models : Use MOE 2022.09 to correlate logP, polar surface area, and IC50_{50} values against target enzymes (e.g., kinases). Train models with data from >50 nicotinate derivatives .
  • Docking Simulations : Dock the compound into protein active sites (e.g., PDB 3ERT) using AutoDock Vina. Prioritize analogs with ΔG ≤ -8.5 kcal/mol for synthesis .

Data-Driven and Reproducibility Challenges

Q. What statistical methods are recommended for analyzing discrepancies in yield data across synthetic routes?

Methodological Answer:

  • Multivariate Analysis : Apply ANOVA to compare yields from 3+ independent syntheses (n=5 replicates per route). Use Tukey’s HSD test to identify significant outliers (p < 0.05) .
  • Failure Mode Analysis : Document deviations (e.g., moisture ingress, catalyst aging) in lab notebooks. Cross-reference with peer studies to isolate protocol-specific variables .

Q. How can researchers design experiments to validate the green chemistry potential of this compound synthesis?

Methodological Answer:

  • Solvent Screening : Test bio-based solvents (e.g., cyclopentyl methyl ether) against traditional options (THF, DCM) using the CHEM21 Green Metrics Toolkit. Prioritize solvents with E-factor ≤ 15 .
  • Waste Audits : Quantify hazardous waste (e.g., fluorine-containing byproducts) per 100g product. Compare with IFRA Standards for permissible thresholds .

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